PROTAC BRD9 Degrader-1

Beschreibung

BenchChem offers high-quality PROTAC BRD9 Degrader-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC BRD9 Degrader-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

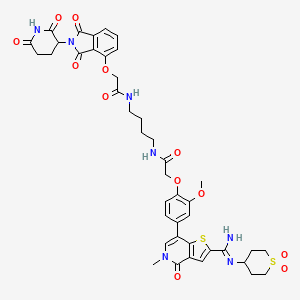

IUPAC Name |

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLHUPGCPDURJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N7O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PROTAC BRD9 Degrader-1: A Technical Guide

For Immediate Release

BOSTON, MA – This technical guide provides an in-depth analysis of the mechanism of action for PROTAC BRD9 Degrader-1, a first-in-class chemical degrader targeting the bromodomain-containing protein 9 (BRD9). Developed as a selective probe for studying BAF complex biology, this proteolysis-targeting chimera (PROTAC) offers a powerful tool for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeted protein degradation.

Introduction to PROTAC BRD9 Degrader-1

PROTAC BRD9 Degrader-1 is a heterobifunctional molecule designed to specifically induce the degradation of the BRD9 protein. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components: a ligand that binds to the BRD9 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two elements. By bringing BRD9 and CRBN into close proximity, the PROTAC facilitates the ubiquitination of BRD9, marking it for destruction by the proteasome. This event-driven pharmacology allows for the catalytic and sustained removal of the target protein, a distinct advantage over traditional occupancy-based inhibitors.

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of PROTAC BRD9 Degrader-1 involves the formation of a ternary complex between BRD9, the degrader molecule, and the CRBN E3 ligase. This process can be broken down into the following key steps:

-

Cellular Entry: PROTAC BRD9 Degrader-1, with its optimized physicochemical properties, penetrates the cell membrane to reach the cytoplasm and nucleus where BRD9 and the ubiquitination machinery reside.

-

Binary Complex Formation: Once inside the cell, the degrader can bind to either BRD9 or the CRBN E3 ligase, forming a binary complex.

-

Ternary Complex Formation: The formation of a stable ternary complex (BRD9-Degrader-CRBN) is the critical step for inducing protein degradation. The linker length and composition are optimized to facilitate favorable protein-protein interactions between BRD9 and CRBN.

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the BRD9 protein. This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: After the degradation of BRD9, PROTAC BRD9 Degrader-1 is released and can engage in another cycle of binding and degradation, leading to a sustained reduction of BRD9 levels.

Quantitative Data Summary

The following table summarizes the key quantitative data for PROTAC BRD9 Degrader-1 and its analogues, providing a comparative overview of their potency and selectivity.

| Parameter | Value | Target/System | Reference |

| IC50 (BRD9) | 13.5 nM | Biochemical Assay | Vendor Data |

| IC50 (CRBN-DDB1) | 48.9 nM | Biochemical Assay | Vendor Data |

| IC50 (BRD4) | 3.78 µM | Biochemical Assay | Vendor Data |

| DC50 (dBRD9) | ~10-100 nM | MOLM-13 cells (4h) | Remillard et al., 2017 |

| DC50 (dBRD9-A) | Low nanomolar | Synovial sarcoma cells | Michel et al., 2018 |

| Binding Affinity (Kd) of Ligand to BRD9 | Not explicitly stated for Degrader-1. Parental ligands have nM affinity. | Biochemical Assays | Remillard et al., 2017 |

Note: "dBRD9" and "dBRD9-A" are closely related compounds described in the primary literature from which PROTAC BRD9 Degrader-1 is derived.

Signaling Pathways and Biological Impact

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Degradation of BRD9 has been shown to have significant downstream effects on various signaling pathways, particularly in cancer models.

-

Oncogenic Transcription: In synovial sarcoma, BRD9 is a critical dependency. Its degradation leads to the downregulation of oncogenic transcriptional programs driven by the SS18-SSX fusion protein.[1]

-

Cell Cycle and Apoptosis: Depletion of BRD9 in acute myeloid leukemia (AML) and multiple myeloma cell lines has been shown to induce cell cycle arrest and apoptosis.[2]

-

Inflammation and DNA Repair: RNA-sequencing analyses have revealed that BRD9 degradation affects pathways associated with the regulation of inflammation, cell adhesion, and DNA repair.[2]

The following diagram illustrates the proposed signaling pathway leading to the degradation of BRD9.

Caption: Mechanism of PROTAC-mediated BRD9 degradation.

Key Experimental Protocols

The characterization of PROTAC BRD9 Degrader-1 and its analogues involves a series of key in vitro and cellular assays.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in BRD9 protein levels following treatment with the degrader.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MOLM-13, synovial sarcoma cell lines) in appropriate media and allow them to adhere overnight. Treat cells with a dose-response of PROTAC BRD9 Degrader-1 or a time-course at a fixed concentration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD9 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

Cell Viability Assays

Objective: To assess the effect of BRD9 degradation on cell proliferation and viability.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC BRD9 Degrader-1.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and measure the luminescence or absorbance, respectively, according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Global Proteomics (Mass Spectrometry)

Objective: To evaluate the selectivity of the degrader across the entire proteome.

Methodology:

-

Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of proteins across the different conditions. Identify proteins that are significantly downregulated upon treatment with the degrader.

The following diagram outlines a typical experimental workflow for characterizing a PROTAC degrader.

References

The Discovery and Synthesis of PROTAC BRD9 Degrader-1: A Technical Guide

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their function.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a protein of interest (POI).[3][4] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[3] This dual binding action forms a ternary complex, bringing the target protein into close proximity with the E3 ligase, which then tags the target with ubiquitin for subsequent degradation by the 26S proteasome.[1][5]

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a key subunit of the noncanonical BAF (ncBAF) chromatin remodeling complex, a variant of the mammalian SWI/SNF complex.[6][7] By recognizing acetylated lysine residues on histones, BRD9 plays a crucial role in regulating gene expression.[6] Aberrant BRD9 activity has been implicated in the proliferation and survival of various cancers, including acute myeloid leukemia (AML) and specific solid tumors like synovial sarcoma, making it an attractive therapeutic target.[7][8][9]

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PROTAC BRD9 Degrader-1, a selective chemical probe used to study the biology of the BAF complex.[10][11]

Mechanism of Action: PROTAC-Mediated BRD9 Degradation

PROTAC BRD9 Degrader-1 functions by co-opting the Cereblon (CRBN) E3 ubiquitin ligase to induce the selective degradation of BRD9.[7][10] The process begins with the PROTAC molecule simultaneously binding to both the BRD9 protein and the CRBN E3 ligase complex within the cell. This binding event forms a stable ternary complex (BRD9–PROTAC–CRBN). The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine residues on the surface of the BRD9 protein. This polyubiquitination serves as a molecular flag, marking BRD9 for recognition and subsequent degradation by the 26S proteasome. After the target is degraded, the PROTAC molecule is released and can catalytically induce the degradation of additional BRD9 proteins.[2]

Caption: General mechanism of PROTAC-mediated BRD9 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for PROTAC BRD9 Degrader-1 and related compounds, providing a comparative view of their biochemical and cellular activities.

Table 1: Biochemical Activity of PROTAC BRD9 Degrader-1

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| PROTAC BRD9 Degrader-1 | BRD9 | Binding | 13.5 | [10][12] |

| PROTAC BRD9 Degrader-1 | BRD4 | Binding | 3,780 | [10] |

| PROTAC BRD9 Degrader-1 | CRBN-DDB1 | Binding | 48.9 |[10] |

Table 2: Cellular Degradation and Anti-Proliferative Activity of BRD9 PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Anti-Proliferation IC50 (nM) | Reference |

|---|---|---|---|---|---|

| dBRD9 | MOLM-13 | Dose-dependent degradation observed at 0.5-5000 nM | >90% (at 500 nM) | Potent effect observed | [13] |

| E5 | MV4-11 | 0.016 | >90% | 0.27 | [14][15] |

| E5 | OCI-LY10 | - | - | 1.04 | [14][15] |

| CW-3308 | G401 | < 10 | > 90% | - | [16] |

| CW-3308 | HS-SY-II | < 10 | > 90% | Effective tumor growth inhibition |[16] |

(Note: DC50 is the concentration required to degrade 50% of the target protein; Dmax is the maximum observed degradation. Data for different BRD9 degraders are included for context.)

BRD9 Signaling Pathway

BRD9 is a core component of the ncBAF (SWI/SNF) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter chromatin structure, thereby modulating gene transcription. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis. For instance, BRD9 has been shown to regulate the TGF-β/Activin/Nodal and Nrf2 pathways and is essential for the survival of cancer cells with certain genetic backgrounds, such as SMARCB1 mutations.[9][17][18]

Caption: Role of BRD9 in the ncBAF complex and gene regulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of PROTAC BRD9 Degrader-1.

Synthesis of PROTAC BRD9 Degrader-1

The synthesis of a PROTAC molecule is a multi-step process involving the separate synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation. The original synthesis of PROTAC BRD9 Degrader-1 is detailed in the work by Remillard et al. (2017). The process generally involves:

-

Synthesis of the BRD9 Ligand: A suitable small molecule inhibitor of BRD9 is synthesized with a chemical handle (e.g., an amine or carboxylic acid) for later attachment to the linker.

-

Synthesis of the Cereblon Ligand: A derivative of thalidomide or pomalidomide is typically used, also functionalized with a reactive group for linker conjugation.

-

Linker Synthesis and Conjugation: A linker of appropriate length and composition (e.g., a PEG-based linker) is synthesized. The BRD9 and Cereblon ligands are then sequentially coupled to the linker using standard chemical reactions, such as amide bond formation.

-

Purification and Characterization: The final PROTAC compound is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in BRD9 protein levels following treatment with the PROTAC.

-

Cell Culture and Treatment: Select a relevant cell line (e.g., MOLM-13, a human AML cell line). Culture the cells to approximately 70-80% confluency. Treat the cells with varying concentrations of PROTAC BRD9 Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold phosphate-buffered saline (PBS), and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BRD9. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed on the bands to quantify the relative abundance of BRD9, normalized to the loading control.

Caption: Experimental workflow for Western Blot analysis.

Live-Cell Kinetic Degradation Assay (e.g., NanoBRET/HiBiT)

This assay allows for the real-time measurement of protein degradation kinetics within living cells.[19][20]

-

Cell Line Engineering: Engineer a cell line to express the target protein (BRD9) fused with a small luminescent tag, such as HiBiT. The HiBiT tag emits a bright, quantifiable signal when it complements with the LgBiT subunit of NanoLuc luciferase.

-

Assay Preparation: Plate the engineered cells in a multi-well plate.

-

Reagent Addition: Add the LgBiT protein reagent to the cell media. Following this, add the PROTAC degrader at various concentrations.

-

Kinetic Measurement: Immediately begin measuring the luminescent signal at regular intervals over a period of hours using a plate reader.

-

Data Analysis: The decrease in luminescent signal directly correlates with the degradation of the HiBiT-tagged BRD9 protein. Plot the signal over time for each PROTAC concentration. From these curves, key kinetic parameters such as the degradation rate constant (kdeg), the half-life of degradation (t1/2), DC50, and Dmax can be calculated.[20]

Conclusion

PROTAC BRD9 Degrader-1 is a powerful chemical probe that has been instrumental in elucidating the biological functions of the BRD9-containing ncBAF complex.[7][11] Its ability to induce potent and selective degradation of BRD9 provides a distinct advantage over traditional small-molecule inhibitors, enabling a more direct assessment of the consequences of protein loss. The discovery and characterization of this and other BRD9 degraders have not only advanced our understanding of epigenetic regulation in disease but have also paved the way for the development of novel therapeutics targeting previously challenging proteins.[14][16] The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the fields of chemical biology and drug discovery.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTAC BRD9 Degrader-1 | CAS#:2097971-01-0 | Chemsrc [chemsrc.com]

- 12. PROTAC BRD9 Degrader-1, 2097971-01-0 | BroadPharm [broadpharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ashpublications.org [ashpublications.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

The Role of PROTAC BRD9 Degrader-1 in BAF Complex Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF complex, also known as the BAF (BRG1/BRM-associated factor) complex in mammals, is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1][2][3] This complex is essential for various cellular processes, including differentiation, proliferation, and DNA repair.[2][3] The BAF complex exists in three main subtypes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.[2][3]

Bromodomain-containing protein 9 (BRD9) is a key subunit of the ncBAF complex.[4][5] As an epigenetic reader, BRD9 recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific genomic loci to modulate gene transcription.[4][5] Dysregulation of BRD9 has been implicated in the pathogenesis of several cancers, including synovial sarcoma and acute myeloid leukemia (AML), making it an attractive therapeutic target.[6][7][8]

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[9][10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[9][10] PROTAC BRD9 Degrader-1 is a first-in-class chemical degrader of BRD9.[6][11][12] It comprises a ligand that binds to BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[7][11] This technical guide provides a comprehensive overview of the role of PROTAC BRD9 Degrader-1 in the study of BAF complex biology, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the associated pathways and workflows.

Quantitative Data on BRD9 Degraders

The efficacy of PROTAC BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of reported values for various BRD9 degraders.

| Compound | Target(s) | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) | Cell Line | Reference(s) |

| PROTAC BRD9 Degrader-1 | BRD9 | Cereblon (CRBN) | Not explicitly stated | 13.5 (BRD9 binding) | Not specified | [6][11] |

| dBRD9-A | BRD9 | Cereblon (CRBN) | ~10-100 (for cell growth) | 10-100 (for cell growth) | MM cell lines | [13] |

| PROTAC 11 | BRD9 | Cereblon (CRBN) | 50 | 104 | Not specified | [5] |

| PROTAC 23 | BRD7/9 | VHL | 1.8 (BRD9), 4.5 (BRD7) | Not specified | EOL-1, A-204 | [5] |

| PROTAC E5 | BRD9 | Not specified | 0.016 | 0.27 (MV4-11), 1.04 (OCI-LY10) | MV4-11, OCI-LY10 | [9] |

| CFT8634 | BRD9 | Cereblon (CRBN) | 2.7 (for SMARCB-1) | Not specified | Sarcoma lines | [14] |

| CW-3308 | BRD9 | Cereblon (CRBN) | < 10 | Not specified | G401, HS-SY-II | [15] |

Mechanism of Action and Signaling Pathways

PROTAC BRD9 Degrader-1 induces the degradation of BRD9 through the ubiquitin-proteasome pathway. This targeted degradation has significant downstream consequences on the BAF complex and cellular signaling.

PROTAC-Mediated Degradation of BRD9

Caption: Mechanism of PROTAC-mediated BRD9 degradation.

The degradation of BRD9 leads to the disruption of the ncBAF complex.[3] Studies have shown that the degradation of BRD9 results in the loss of other ncBAF-specific subunits, such as GLTSCR1/L, from the complex.[3] This suggests that BRD9 plays a crucial scaffolding role within the ncBAF complex.[7]

Downstream Signaling Consequences of BRD9 Degradation

Caption: Downstream effects of BRD9 degradation.

The degradation of BRD9 and subsequent disruption of the ncBAF complex lead to significant changes in gene expression.[13] Notably, it results in the downregulation of oncogenic transcription factors like MYC and a decrease in ribosome biogenesis, which are critical for cancer cell proliferation and survival.[13] Ultimately, these changes induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.[1][4][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PROTAC BRD9 Degrader-1.

Western Blotting for BRD9 Degradation

This protocol is for confirming the degradation of BRD9 protein following treatment with a PROTAC degrader.

Materials:

-

Cell lines (e.g., synovial sarcoma or AML cell lines)

-

PROTAC BRD9 Degrader-1 or other BRD9 degraders

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the BRD9 degrader or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Subsequently, incubate with the anti-GAPDH antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the extent of BRD9 degradation relative to the loading control.

Experimental Workflow: Western Blotting

Caption: Workflow for Western Blotting analysis.

Co-Immunoprecipitation (Co-IP) to Assess BAF Complex Integrity

This protocol is used to investigate the effect of BRD9 degradation on the composition of the BAF complex.[16][17][18]

Materials:

-

Treated and untreated cell lysates

-

Co-IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer)

-

Primary antibody for immunoprecipitation (e.g., anti-BRG1/SMARCA4, a core BAF subunit)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (e.g., anti-BRD9, anti-ARID1A, anti-SMARCB1, anti-BRG1)

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRG1) overnight at 4°C to form antibody-protein complexes.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against various BAF complex subunits (including BRD9) to assess changes in complex composition.

Cell Viability Assay

This protocol measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

-

Cell lines of interest

-

96-well plates

-

BRD9 degrader

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Conclusion

PROTAC BRD9 Degrader-1 is a powerful chemical probe for studying the biology of the ncBAF complex. By inducing the selective degradation of BRD9, it allows for the elucidation of the critical roles of this subunit in maintaining the integrity of the ncBAF complex and in driving oncogenic gene expression programs. The data and protocols presented in this guide provide a framework for researchers to investigate the therapeutic potential of targeting BRD9 and to further unravel the intricate functions of the BAF chromatin remodeling complex in health and disease. The continued development and characterization of BRD9 degraders hold significant promise for the treatment of cancers dependent on this epigenetic reader.

References

- 1. mdpi.com [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. PROTAC BRD9 Degrader-1, 2097971-01-0 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. assaygenie.com [assaygenie.com]

The Selectivity of PROTAC BRD9 Degrader-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of PROTAC BRD9 Degrader-1, a crucial tool for studying the biological functions of the BRD9 protein. By leveraging the Proteolysis Targeting Chimera (PROTAC) technology, this degrader induces the selective degradation of BRD9, offering a powerful alternative to traditional inhibition methods. This document delves into the quantitative data supporting its selectivity, detailed experimental protocols for its characterization, and visual representations of the underlying mechanisms and workflows.

Introduction to PROTAC BRD9 Degrader-1

PROTAC BRD9 Degrader-1, also referred to in literature as dBRD9, is a heterobifunctional molecule designed to specifically target the Bromodomain-containing protein 9 (BRD9) for degradation. It consists of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This induced proximity leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome. The selectivity of a PROTAC is a critical parameter, ensuring that the desired protein is degraded with minimal impact on other proteins, thereby reducing off-target effects.

Quantitative Selectivity Profile

The selectivity of PROTAC BRD9 Degrader-1 has been assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity against BRD9 and other bromodomain-containing proteins, particularly those from the BET (Bromodomain and Extra-Terminal domain) family like BRD4.

| Compound | Target | IC50 | Reference |

| PROTAC BRD9 Degrader-1 | BRD9 | 13.5 nM | [1] |

| BRD4 | 3.78 µM | [1] | |

| CRBN-DDB1 | 48.9 nM | [1] |

Table 1: Biochemical Binding Affinity (IC50) of PROTAC BRD9 Degrader-1. This table illustrates the high binding affinity of PROTAC BRD9 Degrader-1 for its intended target, BRD9, and the significantly weaker affinity for BRD4, demonstrating its selectivity at the biochemical level.

| Compound | Cell Line | DC50 (BRD9) | Effect on BRD4/BRD7 | Reference |

| dBRD9 | MOLM-13 | 56.6 nM | No degradation up to 5 µM | [2] |

| dBRD9 | MOLM-13 | Not specified | No significant effect on expression | [3] |

Table 2: Cellular Degradation Potency and Selectivity. This table highlights the potent and selective degradation of BRD9 in cellular models, with no significant degradation of the closely related bromodomain proteins BRD4 and BRD7 observed at high concentrations.

A comprehensive proteomics study in MOLM-13 cells treated with 100 nM of dBRD9 for two hours revealed that out of 7,326 quantified proteins, BRD9 was the only protein to show a statistically significant decrease in abundance[3][4]. This underscores the exceptional selectivity of this degrader at the proteome level.

Mechanism of Action and Experimental Workflows

The selective degradation of BRD9 by PROTAC BRD9 Degrader-1 is a multi-step process. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows used to characterize this degrader.

Figure 1: PROTAC BRD9 Degrader-1 Mechanism of Action. This diagram illustrates the formation of a ternary complex between BRD9, the PROTAC, and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.

Figure 2: Western Blot Workflow for Assessing BRD9 Degradation. This flowchart outlines the key steps involved in a Western blot experiment to quantify the levels of BRD9 protein following treatment with the degrader.

Figure 3: Quantitative Proteomics Workflow for Selectivity Profiling. This diagram details the process of a quantitative mass spectrometry-based proteomics experiment to assess the global selectivity of the BRD9 degrader across the entire proteome.

Detailed Experimental Protocols

Western Blotting for BRD9 Degradation

This protocol is a standard method to assess the degradation of a target protein.

-

Cell Culture and Treatment:

-

Seed cells (e.g., MOLM-13) in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of PROTAC BRD9 Degrader-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

-

Separate proteins on a 4-20% Tris-glycine gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In-Cell Western Assay for Higher Throughput Analysis

This plate-based immunofluorescence method allows for more rapid quantification of protein degradation.

-

Cell Seeding and Treatment:

-

Seed adherent cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of the PROTAC degrader.

-

-

Fixation and Permeabilization:

-

Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Wash the wells with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour.

-

Incubate with the primary antibody against BRD9 overnight at 4°C.

-

Wash the wells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. A second fluorescent dye can be used to stain the nucleus for normalization of cell number.

-

-

Imaging and Quantification:

-

Wash the wells and acquire images using a high-content imaging system or a plate reader capable of measuring fluorescence.

-

Quantify the fluorescence intensity of the target protein and normalize it to the cell number.

-

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Cell Preparation:

-

Co-transfect HEK293 cells with plasmids expressing BRD9 fused to NanoLuc® luciferase and CRBN fused to HaloTag®.

-

Seed the transfected cells into a 96-well plate.

-

-

Assay Execution:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.

-

Add the PROTAC BRD9 Degrader-1 at various concentrations.

-

Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission (fluorescence) by the donor emission (luminescence). An increase in the BRET ratio indicates the formation of the ternary complex.

-

Quantitative Mass Spectrometry-based Proteomics

This unbiased approach provides a global view of the degrader's selectivity.

-

Sample Preparation:

-

Treat cells (e.g., MOLM-13) with the PROTAC degrader or vehicle control in biological replicates.

-

Harvest the cells, lyse them, and extract the proteins.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.

-

Combine the labeled peptide samples.

-

-

LC-MS/MS Analysis:

-

Separate the combined peptides by liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant) to identify and quantify the proteins from the MS/MS data.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the treated and control samples.

-

Conclusion

PROTAC BRD9 Degrader-1 (dBRD9) demonstrates remarkable selectivity for its intended target, BRD9. Quantitative biochemical and cellular data, including comprehensive proteomic analyses, confirm its high specificity with minimal off-target effects on other bromodomain-containing proteins and the broader proteome. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify and further explore the activity of this potent and selective chemical tool. The high degree of selectivity makes PROTAC BRD9 Degrader-1 an invaluable asset for elucidating the specific biological roles of BRD9 in health and disease.

References

Initial Characterization of PROTAC BRD9 Degrader-1: A Technical Guide

This document provides a comprehensive technical overview of the initial characterization studies of PROTAC BRD9 Degrader-1, a chemical probe designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] They consist of a ligand that binds the protein of interest, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This approach offers a catalytic mode of action, enabling the degradation of proteins that have been challenging to target with traditional inhibitors.[4]

BRD9 is a bromodomain-containing subunit of a specific variant of the mammalian SWI/SNF chromatin remodeling complex, known as the non-canonical BAF (ncBAF) complex.[1][5] This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers, including acute myeloid leukemia and certain solid tumors.[5][6] PROTAC BRD9 Degrader-1 (also referred to as compound HY-103632) is a chemical degrader that connects a BRD9 ligand to a ligand for the Cereblon (CRBN) E3 ligase, serving as a selective probe for studying BAF complex biology.[5][7]

Mechanism of Action

PROTAC BRD9 Degrader-1 functions by inducing the formation of a ternary complex between BRD9 and the CRBN E3 ligase complex.[3][5] This proximity-induced event leads to the poly-ubiquitination of BRD9 by the E3 ligase.[2] The ubiquitin tags mark BRD9 for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[2]

Quantitative Characterization

The initial characterization of a PROTAC involves quantifying its binding affinity, degradation potency, and cellular effects.

Binding Affinity and Selectivity

PROTAC BRD9 Degrader-1 was assessed for its binding affinity to its intended targets, BRD9 and the E3 ligase component CRBN, as well as to the off-target bromodomain-containing protein BRD4 to determine selectivity.

| Compound | Target | IC50 | Reference |

| PROTAC BRD9 Degrader-1 | BRD9 | 13.5 nM | [7][8] |

| BRD4 | 3.78 µM | [7] | |

| CRBN-DDB1 | 48.9 nM | [7] |

Table 1: In Vitro Binding Affinity. The data demonstrates high selectivity for BRD9 over BRD4.

Cellular Degradation Potency

The efficacy of a PROTAC is measured by its ability to induce degradation of the target protein within cells, quantified by the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation observed). While specific DC50 and Dmax values for PROTAC BRD9 Degrader-1 are not publicly detailed, data from other well-characterized BRD9 degraders illustrate typical performance metrics.

| Compound | Cell Line | DC50 | Dmax | Time (h) | E3 Ligase Recruited | Reference |

| dBRD9 | MOLM-13 | Not specified | >90% | 4 | Cereblon | [9] |

| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 | DCAF16 | |

| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 | DCAF16 | [10] |

| PROTAC E5 | MV4-11 | 16 pM | Not specified | Not specified | Not specified | [11][12] |

| CW-3308 | G401 / HS-SY-II | < 10 nM | >90% | Not specified | Cereblon | [13] |

| PROTAC 23 | Not specified | 1.8 nM | Not specified | Not specified | VHL | [1] |

Table 2: Cellular Degradation Potency of Various BRD9 Degraders.

Antiproliferative Activity

By degrading BRD9, a protein involved in cancer cell proliferation, BRD9 PROTACs can inhibit the growth of cancer cells. This effect is quantified by the IC50 or EC50 value for cell viability.

| Compound | Cell Line | Antiproliferative IC50/EC50 | Reference |

| PROTAC 23 | EOL-1 | 3 nM | [1] |

| PROTAC 23 | A-204 | 40 nM | [1] |

| PROTAC E5 | MV4-11 | 0.27 nM | [11][12] |

| PROTAC E5 | OCI-LY10 | 1.04 nM | [11][12] |

Table 3: Antiproliferative Activity of BRD9 Degraders in Cancer Cell Lines.

BRD9 Signaling Pathways

BRD9 functions as a core subunit of the ncBAF chromatin remodeling complex, which recognizes acetylated histones to modulate gene expression.[5][14] Its activity is linked to several signaling pathways critical for cell proliferation and survival, making it a therapeutic target in oncology.[5] BRD9 has been shown to influence the TGF-β/Activin/Nodal pathway, the oncogenic Nrf2 pathway, the Notch signaling pathway, and androgen receptor signaling in various cancers.[6][15][16]

Experimental Protocols

Standard biochemical and cell-based assays are required to characterize a PROTAC degrader. Below are generalized protocols for key experiments.

Experimental Workflow Diagram

Protocol 1: Western Blotting for Protein Degradation

This method is used to visualize and quantify the reduction of BRD9 protein levels in cells following treatment with the degrader.

-

Cell Culture and Treatment: Seed target cells (e.g., MOLM-13, MV4-11) in 6-well plates and allow them to adhere or stabilize overnight. Treat cells with a serial dilution of PROTAC BRD9 Degrader-1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, or 24 hours).[9]

-

Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, Vinculin) to ensure equal protein loading.

-

Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD9 signal to the loading control signal. Calculate the percentage of remaining BRD9 relative to the vehicle-treated control to determine degradation.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on ATP levels, which indicates metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., EOL-1) in an opaque-walled 96-well plate at a predetermined density and allow them to acclimate for 24 hours.[9]

-

Compound Treatment: Treat the cells with a range of concentrations of the BRD9 degrader. Include wells with vehicle control (for 100% viability) and a positive control for cell death or no cells (for background).

-

Incubation: Incubate the plate for a prolonged period, typically 72 hours to 7 days, depending on the cell doubling time.[9]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and stabilize the luminescent signal by incubating at room temperature for 10 minutes.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence from all measurements. Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD9 Degrader-1 | Benchchem [benchchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTAC BRD9 Degrader-1, 2097971-01-0 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. ashpublications.org [ashpublications.org]

In-Depth Technical Guide: PROTAC BRD9 Degrader-1 (CAS: 2097971-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC BRD9 Degrader-1, a potent and selective chemical degrader of the bromodomain-containing protein 9 (BRD9). This document details its mechanism of action, summarizes key bioactivity data, and provides detailed experimental protocols for its characterization. Visualizations of the underlying biological pathways and experimental workflows are included to facilitate a deeper understanding of this important research tool. PROTAC BRD9 Degrader-1, also known as dBRD9, was first described by Remillard et al. in 2017 and has since become a valuable probe for studying the biological functions of BRD9.[1][2]

Introduction

PROTAC BRD9 Degrader-1 (CAS: 2097971-01-0) is a heterobifunctional molecule designed to induce the selective degradation of BRD9, a component of the human BAF (SWI/SNF) nucleosome remodeling complex.[1] BRD9 has emerged as a compelling therapeutic target in oncology.[1] This degrader operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the cell's natural protein disposal system to eliminate a target protein.[3] By linking a ligand for BRD9 to a ligand for an E3 ubiquitin ligase, PROTAC BRD9 Degrader-1 facilitates the ubiquitination and subsequent proteasomal degradation of BRD9.[1] This approach offers a powerful alternative to traditional small molecule inhibitors, enabling the study of BRD9 function through its depletion.

Physicochemical Properties

| Property | Value |

| CAS Number | 2097971-01-0 |

| Molecular Formula | C42H45N7O12S2 |

| Molecular Weight | 903.98 g/mol |

| IUPAC Name | N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |

| Appearance | Solid |

Mechanism of Action

PROTAC BRD9 Degrader-1 functions by inducing the formation of a ternary complex between the BRD9 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity, orchestrated by the bifunctional nature of the degrader, leads to the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. The degrader itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 molecules.

Bioactivity Data

The following table summarizes the reported in vitro bioactivity of PROTAC BRD9 Degrader-1.

| Parameter | Target | Value | Reference |

| IC50 | BRD9 | 13.5 nM | [5] |

| IC50 | BRD4 | 3.78 µM | [5] |

| IC50 | CRBN-DDB1 | 48.9 nM | [5] |

| DC50 | BRD9 | 50 nM | [3] |

| IC50 (Cell Viability) | MOLM-13 | 104 nM | [3] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. DC50 represents the concentration required to degrade 50% of the target protein.

Experimental Protocols

Western Blotting for BRD9 Degradation

This protocol provides a general framework for assessing BRD9 protein degradation in cultured cells following treatment with PROTAC BRD9 Degrader-1.

Materials:

-

Cell line of interest (e.g., MOLM-13, HEK293T)

-

PROTAC BRD9 Degrader-1

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-BRD9 antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with various concentrations of PROTAC BRD9 Degrader-1 (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control (GAPDH or β-actin).

References

- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PROTAC BRD9 Degrader-1 and its Interaction with the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD9 Degrader-1, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). It delves into its mechanism of action, interaction with the cereblon (CRBN) E3 ligase, and its effects on downstream signaling pathways. This document also includes detailed experimental protocols for key assays used to characterize this degrader and quantitative data to support its efficacy.

Introduction to PROTAC BRD9 Degrader-1

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2] PROTAC BRD9 Degrader-1 is a chemical probe designed to specifically target BRD9 for degradation.[3][4] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a potential therapeutic target in various cancers.[5][6] By inducing the degradation of BRD9, this PROTAC allows for the study of the biological functions of BRD9 and its role in disease.[1]

PROTAC BRD9 Degrader-1 is composed of a ligand that binds to BRD9, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon.[3][7][8] This tripartite complex formation leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[1][2]

Chemical Structure:

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC BRD9 Degrader-1, providing insights into its binding affinity, degradation potency, and selectivity.

Table 1: Binding Affinities (IC50)

| Target | IC50 (nM) | Assay Method | Reference |

| BRD9 | 13.5 | Not Specified | [3][4][8] |

| Cereblon (CRBN)-DDB1 | 48.9 | Not Specified | [8] |

| BRD4 | 3780 | Not Specified | [8] |

Table 2: Degradation Performance

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC50 | 50 nM | Not Specified | Not Specified | [12] |

| Dmax | >90% | Not Specified | Not Specified | [12] |

Mechanism of Action: The PROTAC-induced Ternary Complex

The primary mechanism of action for PROTAC BRD9 Degrader-1 involves the formation of a ternary complex between BRD9, the PROTAC molecule, and the cereblon E3 ligase. This process is central to its function as a protein degrader.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 4. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Protac brd9 degrader-1 | 2097971-01-0 | XID97101 [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTAC BRD9 Degrader-1 | C42H45N7O12S2 | CID 137628637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PROTAC BRD9 Degrader-1, 2097971-01-0 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. promega.com [promega.com]

An In-Depth Technical Guide to the Molecular Specificity of PROTAC BRD9 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. BRD9, a bromodomain-containing subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology. This technical guide provides a detailed examination of the molecular basis for the specificity of PROTAC BRD9 Degrader-1, a chemical probe that selectively induces the degradation of BRD9. We will dissect the key determinants of its specificity, from differential binding affinities to the crucial role of ternary complex formation, and detail the downstream biological consequences. Furthermore, this document provides comprehensive experimental protocols for the characterization of such degraders.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC BRD9 Degrader-1 is a heterobifunctional molecule composed of a ligand that binds to the BRD9 protein, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[1][2]. Its mechanism of action is a catalytic process where the degrader acts as a molecular bridge, bringing BRD9 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to repeat the cycle.

Molecular Determinants of Specificity

The remarkable specificity of PROTAC BRD9 Degrader-1 is not governed by a single factor but is a multifactorial outcome of its interactions at the molecular level.

Selective Bromodomain Engagement

The primary driver of specificity is the high-affinity and selective binding of the degrader's "warhead" to the acetyl-lysine binding pocket of the BRD9 bromodomain. In contrast, its affinity for other bromodomain-containing proteins, such as the highly homologous BRD4 (a member of the BET family), is significantly lower. This differential affinity ensures that the degrader preferentially engages BRD9 over other potential off-targets. Quantitative binding assays reveal a stark difference in inhibitory concentrations, underscoring this selectivity.

| Target Protein | Binding Affinity (IC50) | Selectivity (fold vs. BRD9) |

| BRD9 | 13.5 nM[1] | 1x |

| BRD4 | 3.78 µM (3780 nM)[1] | ~280x |

| CRBN-DDB1 | 48.9 nM[1] | N/A |

Ternary Complex Cooperativity and Geometry

Beyond binary binding affinity, the ability to form a stable and productive ternary complex (BRD9:Degrader:CRBN) is a critical specificity checkpoint[3]. The linker connecting the BRD9 and CRBN ligands plays a crucial role, dictating the orientation and proximity of the two proteins. An optimal linker length and composition facilitate favorable protein-protein interactions between BRD9 and CRBN, a phenomenon known as positive cooperativity, which stabilizes the complex. This requirement for a geometrically compatible ternary complex acts as a stringent filter, as off-target proteins that may have some affinity for the warhead are unlikely to form a stable, ubiquitination-competent complex with the E3 ligase. Even closely related proteins like BRD7 are often spared by CRBN-based BRD9 degraders due to subtle differences that prevent the formation of a productive ternary complex[4].

Downstream Biological Consequences of BRD9 Degradation

BRD9 is a core subunit of the non-canonical BAF (ncBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers[5][6]. These complexes use the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression. The degradation of BRD9 leads to the disruption of the ncBAF complex, impairing its ability to localize to chromatin and regulate the transcription of its target genes[5][7]. This disruption has profound effects on cellular signaling, impacting pathways critical for cancer cell proliferation and survival, such as the androgen receptor (AR) signaling pathway in prostate cancer and ribosome biogenesis in multiple myeloma[8]. The ultimate outcome is the induction of cell cycle arrest and apoptosis in susceptible cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC BRD9 Degrader-1, 2097971-01-0 | BroadPharm [broadpharm.com]

- 3. PROTAC BRD9-binding moiety 1 () for sale [vulcanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early-Stage Research of PROTAC BRD9 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on PROTAC BRD9 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concepts of PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein (in this case, BRD9), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3]

PROTAC BRD9 Degrader-1: Mechanism and Profile

PROTAC BRD9 Degrader-1 is a chemical probe designed for the selective degradation of BRD9.[4][5] It is composed of a ligand that binds to BRD9 and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This targeted degradation approach offers a powerful tool for studying the biological functions of BRD9, a subunit of the human SWI/SNF (BAF) chromatin remodeling complex, which has been identified as a therapeutic target in cancer.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC BRD9 Degrader-1 and other notable BRD9 degraders based on early-stage research findings.

Table 1: Binding Affinity and Degradation Potency of PROTAC BRD9 Degrader-1

| Parameter | Value | Target/System | Reference |

| IC50 (BRD9) | 13.5 nM | BRD9 | [6] |

| IC50 (BRD4) | 3.78 µM | BRD4 | [6] |

| IC50 (CRBN-DDB1) | 48.9 nM | CRBN-DDB1 | [6] |

Table 2: Comparative Data of Various PROTAC BRD9 Degraders

| Degrader | E3 Ligase | DC50 | Dmax | Cell Line | Selectivity | Reference |

| dBRD9 | Cereblon | - | >90% (at 50nM) | MOLM-13 | Selective over BRD4 and BRD7 (up to 5µM) | [8] |

| dBRD9-A | Not Specified | Near complete degradation at nM concentrations | - | Synovial sarcoma cells | Selective for BRD9 | [9][10] |

| CFT8634 | Cereblon | 2.7 nM (for SMARCB-1) | - | Synovial sarcoma and malignant rhabdoid tumor cells | - | [11] |

| CW-3308 | Cereblon | < 10 nM | > 90% | G401 rhabdoid tumor and HS-SY-II synovial sarcoma cells | High selectivity over BRD7 and BRD4 | [12] |

| E5 | Not Specified | 16 pM | - | MV4-11 cells | Selective for BRD9 | [13][14] |

| VZ185 | VHL | - | Potent and fast degradation | HeLa cells | Degrades BRD9 and its homolog BRD7 | [15] |

| DBr-1 | DCAF1 | 90 nM | - | HEK293 | Selective for BRD9 over BRD7 | [16] |

Visualizations: Mechanisms and Workflows

Mechanism of Action

The following diagram illustrates the general mechanism by which PROTAC BRD9 Degrader-1 induces the degradation of the BRD9 protein.

Caption: Mechanism of PROTAC BRD9 Degrader-1 action.

Experimental Workflow for Efficacy Assessment

This diagram outlines a typical experimental workflow to determine the degradation efficacy of a PROTAC like BRD9 Degrader-1.

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Simplified BRD9 Signaling Context

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a role in regulating gene transcription. Its activity has been implicated in various signaling pathways relevant to cancer.[7][17]

Caption: Simplified role of BRD9 in transcriptional regulation.

Experimental Protocols

While specific, detailed protocols for "PROTAC BRD9 Degrader-1" are not publicly available in the initial research, standard methodologies for the key experiments are described below. These protocols are representative of the techniques used to generate the data presented.

Cell Culture and Treatment

-

Cell Lines: Human cell lines relevant to the disease context, such as MOLM-13 (Acute Myeloid Leukemia), are commonly used.[8]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: Cells are seeded at a specific density and allowed to adhere or stabilize. A stock solution of PROTAC BRD9 Degrader-1 in a suitable solvent (e.g., DMSO) is diluted to final concentrations in the cell culture medium. Cells are then treated for various time points (e.g., 4, 16, 24 hours) before harvesting for downstream analysis.[18]

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to BRD9. A primary antibody for a housekeeping protein (e.g., Actin, GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the BRD9 protein levels are normalized to the loading control.

Competitive Binding Assay (for IC50 Determination)

These assays measure the concentration of the degrader required to inhibit 50% of the binding of a probe to the target protein.

-

Principle: A known ligand or probe for the BRD9 bromodomain (often fluorescently labeled) is used. The assay measures the ability of PROTAC BRD9 Degrader-1 to displace this probe.

-

Procedure (Example using a fluorescence polarization assay):

-

Recombinant BRD9 protein is incubated with a fluorescently labeled probe.

-

Increasing concentrations of PROTAC BRD9 Degrader-1 are added.

-

The fluorescence polarization is measured. As the PROTAC displaces the fluorescent probe from the larger BRD9 protein, the probe tumbles more freely, and the polarization signal decreases.

-

The data are plotted as a dose-response curve, and the IC50 value is calculated.

-

Cell Viability/Proliferation Assays

These assays determine the effect of BRD9 degradation on cell survival and growth.

-

Assay Principle (Example using a CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures the amount of ATP, which is proportional to the number of metabolically active cells.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of the PROTAC degrader.

-

After a set incubation period (e.g., 72 hours or 7 days), the assay reagent is added to the wells.[18]

-

The plate is incubated to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

The results are used to generate a dose-response curve and calculate the concentration that inhibits cell growth by 50% (GI50).

-

This guide provides a foundational understanding of the early-stage research and evaluation of PROTAC BRD9 Degrader-1. For further in-depth analysis, consulting the primary research articles is recommended.

References

- 1. Protac brd9 degrader-1 | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC BRD9 Degrader-1, 2097971-01-0 | BroadPharm [broadpharm.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]

- 17. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

The Impact of PROTAC BRD9 Degraders on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and impact of PROTAC (Proteolysis Targeting Chimera) technology directed against Bromodomain-containing protein 9 (BRD9). It focuses on how the targeted degradation of BRD9, a key component of a chromatin remodeling complex, influences cellular processes and presents a promising therapeutic strategy, particularly in oncology.

Introduction: BRD9 and the ncBAF Chromatin Remodeling Complex